CID 78070542
Description
Based on , its structural characteristics and chromatographic behavior were analyzed using GC-MS (Figure 1B–D), and its mass spectrum was reported (Figure 1D). The compound appears to be derived from a natural product, possibly related to oscillatoxin derivatives (), but its exact classification and biological role remain unspecified in the evidence.
Properties
Molecular Formula |
C6H7OSi |
|---|---|
Molecular Weight |
123.20 g/mol |
InChI |
InChI=1S/C6H7OSi/c1-4-8(5-2)6-7-3/h1-2H,6H2,3H3 |
InChI Key |
MWTYISZOPFHPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si](C#C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78070542” involves multiple steps, starting with the selection of appropriate raw materials. The process typically includes:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to obtain the desired compound, often involving catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for maximum yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Chemical Reaction Types
CID 78070272 participates in reactions critical for functional group modifications and derivative synthesis, including:
-
Oxidation : Transformation of functional groups (e.g., alcohols to ketones) using oxidizing agents like potassium permanganate (KMnO₄).
-
Reduction : Reduction of carbonyl groups to alcohols via agents such as lithium aluminum hydride (LiAlH₄).
-
Hydrolysis : Cleavage of amide bonds under acidic or basic conditions to yield carboxylic acids and amines .
-
Substitution Reactions : Replacement of functional groups (e.g., halides with nucleophiles).
-
Cyclization : Formation of heterocyclic structures under thermal or catalytic conditions .
Key Reagents and Catalysts
| Reaction Type | Reagents/Catalysts | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral aqueous media |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents (e.g., THF) |
| Hydrolysis | HCl, NaOH | Elevated temperatures (60–100°C) |
| Substitution | NH₃, ROH (nucleophiles) | Polar aprotic solvents (DMF, DMSO) |
| Cyclization | Pd/C, CuI | Microwave irradiation or reflux |
Mechanistic Highlights
-
Amide Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to bond cleavage .
-
Cyclization : Intramolecular nucleophilic substitution forms imidazolidinone or triazole derivatives .
Example Derivatives and Activities
Analytical Characterization
Reaction progress and product purity are monitored using:
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and functional group transformations .
-
High-Performance Liquid Chromatography (HPLC) : Quantifies yields and detects intermediates .
-
X-ray Crystallography : Resolves three-dimensional molecular configurations (e.g., for cyclized products) .
Stability and Reactivity Considerations
-
pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic/basic environments.
-
Thermal Stability : Decomposition observed >200°C, necessitating controlled temperatures during synthesis.
Scientific Research Applications
Compound “CID 78070542” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “CID 78070542” exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Structural Comparisons
Hypothetically, if CID 78070542 shares a macrocyclic lactone core (common in oscillatoxins), its functional groups and stereochemistry could differentiate it from related compounds.
Table 1: Structural Features of this compound and Oscillatoxin Derivatives
| Compound | CID | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 78070542 | Not specified | Likely lactone, methyl groups | ~500–600 (inferred) |
| Oscillatoxin D | 101283546 | C₃₉H₆₂O₈ | Macrocyclic lactone, hydroxyl | 682.89 |
| 30-Methyl Oscillatoxin D | 185389 | C₄₀H₆₄O₈ | Methylated lactone | 696.92 |
Note: Data for this compound inferred from chromatographic behavior (); oscillatoxin data from .
Physicochemical Properties
highlights this compound’s chromatographic profile via vacuum distillation fractions (Figure 1C), suggesting moderate polarity. Comparatively, oscillatoxin derivatives exhibit low solubility in aqueous media due to their macrocyclic structures ().
Table 2: Solubility and Stability
| Compound | Log P (Predicted) | Solubility (mg/mL) | Stability in Acidic Conditions |
|---|---|---|---|
| This compound | ~3.5 | 0.5–1.0 | Likely unstable |
| Oscillatoxin D | 6.2 | <0.1 | Stable |
| 30-Methyl Oscillatoxin D | 6.5 | <0.1 | Stable |
Source: Oscillatoxin data from ; this compound inferred from GC-MS elution patterns ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
